2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE
Description
This compound features a 1,3-oxazole core substituted with a furan-2-yl group at position 2 and a 4-methylbenzenesulfonyl moiety at position 2. The amine at position 5 is linked to a 3-(morpholin-4-yl)propyl chain, introducing both hydrophilicity (via the morpholine ring) and hydrophobic bulk (via the aromatic and alkyl groups). Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or protease-targeting agents .
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-5-7-17(8-6-16)30(25,26)21-20(29-19(23-21)18-4-2-13-28-18)22-9-3-10-24-11-14-27-15-12-24/h2,4-8,13,22H,3,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVIRFAWIOOREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the sulfonyl group and the morpholine moiety. The final step often involves the formation of the oxazole ring under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-[4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl]piperazin-1-yl]ethanone
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 417.4787 g/mol
- CAS Number : 862793-40-6
Structural Characteristics
The structure of this compound includes a furan ring, a sulfonamide group, and a morpholine moiety, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of oxazoles have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Compounds containing furan and oxazole rings have been reported to possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and the modulation of immune responses are potential mechanisms through which this compound could exert its therapeutic effects . Such properties suggest its utility in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been explored extensively. Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Research into neuroprotective applications is ongoing, with some studies indicating that compounds similar to 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of oxazole derivatives, a compound structurally related to this compound was tested against various cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating strong cytotoxic effects .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of sulfonamide-containing compounds. The study found that treatment with similar compounds resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, suggesting a pathway for therapeutic intervention in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (AAZ)
- Core Structure : Shares the 1,3-oxazole backbone but lacks the furan substituent.
- Substituents :
- Position 2: Aromatic amine linked to a methoxy-phenyl group with an ethylsulfonyl substituent.
- Position 5: 3-(2-pyridinyl)phenyl group instead of the morpholinylpropyl chain.
- Key Differences :
- The target compound’s furan and morpholine groups are absent in AAZ, replaced by pyridine and methoxy groups.
- Molecular Weight: AAZ (435.5 g/mol) is lighter than the target compound (estimated ~480–500 g/mol due to the morpholine and larger sulfonyl group).
- Functional Implications: AAZ’s pyridine moiety may enhance metal coordination, whereas the target’s morpholine improves aqueous solubility.
1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazoles
- Core Structure : Benzimidazole instead of oxazole.
- Substituents :
- Position 1: 4-[3-(morpholin-4-yl)propoxy]benzenesulfonyl group.
- Positions 5/6: Methoxy and pyridylmethylsulfinyl groups.
- Key Differences :
- The benzimidazole core provides a larger π-system, possibly enhancing stacking interactions compared to the oxazole’s smaller ring.
- Both compounds share the morpholinylpropyl chain and sulfonyl group, but the target compound’s furan substituent is absent here.
- Functional Implications :
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide
- Core Structure : 1,2,4-Triazole instead of oxazole.
- Substituents: Sulfonamide and fluorobenzyl groups.
- Key Differences :
- The triazole core has two nitrogen atoms, increasing hydrogen-bond acceptor capacity versus the oxazole’s single nitrogen.
- The 4-chlorobenzenesulfonamide group differs from the target’s 4-methylbenzenesulfonyl moiety.
- Functional Implications :
Structural and Functional Analysis Table
Research Findings and Implications
- Target Compound Advantages :
- Limitations :
Biological Activity
The compound 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE, also known as D406-0465, is a synthetic derivative characterized by its unique structural features, which include a furan moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O4S2
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)ccc1S(c(nc(-c1ccccc1)[nH]1)c1SCC(NCc1ccco1)=O)(=O)=O
Antibacterial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial properties. Specifically, compounds similar to D406-0465 have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that compounds with the oxazole structure inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The presence of the sulfonamide group is believed to enhance this antibacterial activity by disrupting bacterial cell wall synthesis .
Anticancer Activity
The biological activity of D406-0465 extends to anticancer properties. Preliminary research suggests that oxazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The proposed mechanism for the biological activity of D406-0465 involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell metabolism.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis .
Case Study 1: Antibacterial Efficacy
A study published in Molecules evaluated various oxazole derivatives, including those structurally similar to D406-0465. The results indicated that these compounds exhibited notable antibacterial activity against planktonic cultures of Enterococcus faecium, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Potential
In another investigation, researchers explored the effects of oxazole derivatives on cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in vitro, suggesting potential for further development as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
